molecular formula C20H22FN3O4S B2701804 N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896273-87-3

N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2701804
CAS RN: 896273-87-3
M. Wt: 419.47
InChI Key: JBJYJMZROMLJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as FTO inhibitor, which is an enzyme that plays a crucial role in regulating energy homeostasis and body weight. The compound has been extensively studied for its potential applications in various research fields, including obesity, diabetes, and cancer.

Scientific Research Applications

Metabolic Studies and Drug Development

Research has identified unique metabolic pathways and potential applications in drug development for compounds with structures related to N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide. For instance, compounds like LY654322, characterized by their fluorophenyl and pyrrolidinyl substructures, undergo extensive metabolic transformations. Such studies underscore the importance of understanding the metabolic fate of novel therapeutic agents, highlighting pathways like hydrolysis, dimerization, and conjugation processes that can influence drug design and optimization for better efficacy and safety profiles (Borel et al., 2011).

Neurological Disorder Therapeutics

Compounds with structural similarities to N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide have been evaluated for their potential in treating neurological disorders. Studies on orexin receptor mechanisms and their modulation by specific antagonists indicate the possibility of developing new treatments for binge eating and possibly other compulsive disorders. This research exemplifies the therapeutic potential of manipulating specific neural pathways through targeted drug design (Piccoli et al., 2012).

Antimicrobial and Antiviral Agents

The synthesis and evaluation of novel derivatives, including those incorporating fluorophenyl moieties, have shown significant promise as antimicrobial and antiviral agents. Such compounds have been assessed for their efficacy against various pathogens, providing a foundation for the development of new drugs to combat infectious diseases. These studies highlight the critical role of chemical synthesis in generating potent and selective agents with potential clinical applications (Kumar et al., 2008).

properties

IUPAC Name

N'-(4-fluorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S/c1-14-4-10-18(11-5-14)29(27,28)24-12-2-3-17(24)13-22-19(25)20(26)23-16-8-6-15(21)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJYJMZROMLJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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